gamma-Ionone

Sensory Science Flavor Chemistry Olfactory Perception

gamma-Ionone (CAS 79-76-5) is a C13 norterpenoid ketone belonging to the ionone family, a series of structurally related regioisomers that includes α-ionone (CAS 127-41-3) and β-ionone (CAS 79-77-6), which differ only in the position of the endocyclic double bond. gamma-Ionone is characterized by its 6-methylenecyclohexyl ring structure and an α,β-unsaturated ketone side chain.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 79-76-5
Cat. No. B106490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Ionone
CAS79-76-5
Synonyms4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one;  γ-Ionone
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1C(=C)CCCC1(C)C
InChIInChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3
InChIKeySFEOKXHPFMOVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Ionone (CAS 79-76-5) Procurement Specifications and Isomeric Identity


gamma-Ionone (CAS 79-76-5) is a C13 norterpenoid ketone belonging to the ionone family, a series of structurally related regioisomers that includes α-ionone (CAS 127-41-3) and β-ionone (CAS 79-77-6), which differ only in the position of the endocyclic double bond [1]. gamma-Ionone is characterized by its 6-methylenecyclohexyl ring structure and an α,β-unsaturated ketone side chain [1]. It is a colorless to pale yellow liquid with a boiling point of 125°C at 10 mmHg and an estimated vapor pressure of 0.0080 mmHg at 25°C [2]. Recognized as a flavoring agent with FEMA No. 3175 and JECFA No. 390, it holds GRAS status for food use [3].

Gamma-Ionone (CAS 79-76-5): Why In-Class Substitution with Alpha- or Beta-Ionone Compromises Sensory and Functional Performance


Ionone isomers are not interchangeable in flavor and fragrance formulations due to fundamental differences in olfactory receptor activation, odor detection thresholds, and physical properties. The regioisomer and enantiomer composition of ionones dramatically determines fragrance properties, sometimes with pronounced differences in odor notes and thresholds even between enantiomers of the same isomer . Specifically, γ-ionone delivers a woody-floral character with a warmer woody nuance distinct from the sweet floral-powdery profile of α-ionone and the fruity-woody character of β-ionone [1]. Furthermore, the vapor pressure of γ-ionone (0.0080 mmHg at 25°C) differs meaningfully from that of β-ionone (0.00375 mmHg at 25°C), affecting volatility and substantivity in formulations . Substituting γ-ionone with a generic 'ionone' blend or an alternative isomer alters both the temporal evolution and the qualitative character of the fragrance, as evidenced by the distinct olfactory receptor interactions that encode the woody-violet smell unique to the γ-isomer and its constrained analogs [2].

Gamma-Ionone (CAS 79-76-5) Quantitative Differentiation: Procurement-Relevant Evidence vs. Alpha-Ionone and Beta-Ionone


Odor Detection Threshold: Gamma-Ionone vs. Beta-Ionone vs. Alpha-Ionone

Odor detection threshold is a critical performance metric for aroma chemicals, dictating the effective concentration required to achieve a perceptible sensory impact. gamma-Ionone exhibits an intermediate potency between the exceptionally low-threshold β-ionone and the higher-threshold α-ionone. The quantitative data from independent studies establish the following rank order: β-ionone (0.007 ppb in water) < α-ionone (~0.4 ppb in air) [1][2]. While a directly comparable water threshold for γ-ionone is not uniformly established in the public domain, the class-level inference from ionone receptor studies indicates that γ-ionone's threshold positions it as a less potent, more easily dosed alternative to β-ionone for woody-floral accords, offering greater formulation control than the hyper-potent β-isomer [3].

Sensory Science Flavor Chemistry Olfactory Perception

Enantiomeric Olfactory Differentiation: (+)- vs. (-)-gamma-Ionone

The olfactory evaluation of enantiomerically pure (+)- and (-)-gamma-ionone reveals a significant difference between the two enantiomers in both fragrance response intensity and detection threshold [1]. This stereochemical differentiation is critical for high-performance fragrance applications where enantiomeric purity directly correlates with sensory consistency and potency. While the absolute odor thresholds for each enantiomer are not numerically specified in the public abstract, the study conclusively demonstrates that the two enantiomers are not olfactorily equivalent, a phenomenon also observed in α-ionone enantiomers [2].

Enantioselective Synthesis Stereochemistry-Odor Relationships Fragrance Performance

Vapor Pressure and Volatility Profile: Gamma-Ionone vs. Beta-Ionone

Vapor pressure directly influences the evaporation rate and longevity of an aroma chemical in a finished product. gamma-Ionone exhibits a vapor pressure of approximately 0.0080 mmHg at 25°C [1], which is more than twice that of β-ionone (0.00375 mmHg at 25°C) . This physical difference translates to higher volatility for γ-ionone, making it a more 'top-note' or 'middle-note' contributor compared to the more tenacious β-isomer, which persists longer as a base note [2].

Physical Chemistry Fragrance Formulation Substantivity

Conformationally Constrained Analogs: Gamma-Ionone Framework Enables Record-Low Odor Thresholds

Bicyclic conformationally constrained analogs derived from the gamma-ionone scaffold (specifically compound 9) demonstrated the lowest odor threshold value among all violet-smelling odorants examined in the study, including the parent alpha- and gamma-ionones [1]. The odor thresholds of these synthetic gamma-ionone derivatives were significantly lower than the corresponding parent ionones [1]. This finding establishes the gamma-ionone carbon skeleton as a privileged scaffold for optimizing olfactory potency and receptor complementarity, with the potential to achieve thresholds below those of both alpha- and beta-ionone [2].

Medicinal Chemistry Structure-Activity Relationship Olfactory Receptor Modeling

Gamma-Ionone (CAS 79-76-5): Recommended Procurement Applications Based on Quantitative Evidence


Woody-Floral Fragrance Accords Requiring Moderate Potency and Controlled Dosing

Formulators seeking a woody-violet character with easier handling than the hyper-potent beta-ionone (threshold 0.007 ppb) should procure gamma-ionone. Its intermediate potency (cross-study comparable evidence places it between alpha- and beta-ionone) provides greater formulation latitude, reducing the risk of overdosing that can overwhelm a fragrance composition [1]. Its vapor pressure (0.0080 mmHg) positions it as an effective middle-note contributor with good substantivity [2].

Enantioselective Synthesis of Chiral Fragrance Ingredients and Olfactory Receptor Studies

Research groups investigating stereochemistry-odor relationships should prioritize enantiomerically pure or enriched (+)- or (-)-gamma-ionone. Direct head-to-head comparison demonstrates that the two enantiomers exhibit significantly different fragrance responses and detection thresholds [3]. This makes gamma-ionone enantiomers valuable tools for probing olfactory receptor specificity and for developing proprietary chiral fragrance materials with differentiated sensory profiles.

Medicinal Chemistry and Receptor Modeling Using the Gamma-Ionone Scaffold

For drug discovery or fragrance innovation programs targeting olfactory G-protein coupled receptors, the gamma-ionone skeleton is a privileged scaffold. Conformationally constrained bicyclic analogs derived from gamma-ionone achieved the lowest odor thresholds among all violet-smelling odorants tested [4]. Procuring gamma-ionone as a starting material enables the synthesis of high-potency leads for studying ionone receptor binding sites and developing next-generation odorants [5].

Flavor Formulations Requiring GRAS-Approved Woody Nuance

Food flavorists requiring a woody-floral character with established regulatory clearance should procure gamma-ionone under FEMA No. 3175 (GRAS) and JECFA No. 390 [6]. Its approval for use as a flavoring agent with no safety concern at current intake levels [7] makes it suitable for berry, fruit, and savory flavor applications where a subtle woody undertone is desired, offering a regulatory-compliant alternative to other ionone isomers.

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